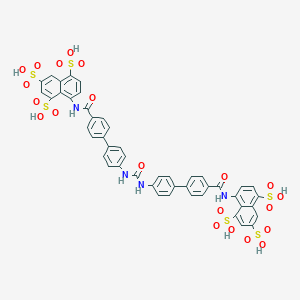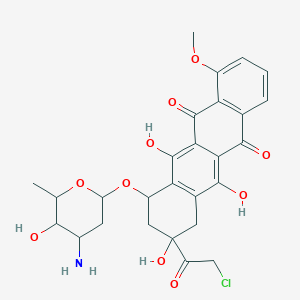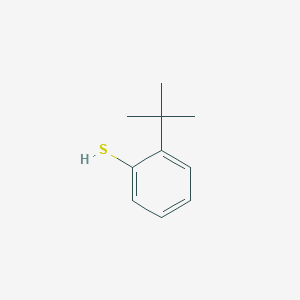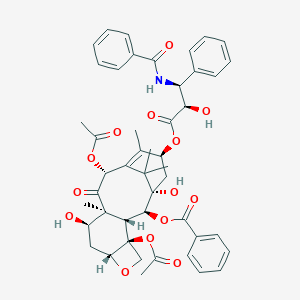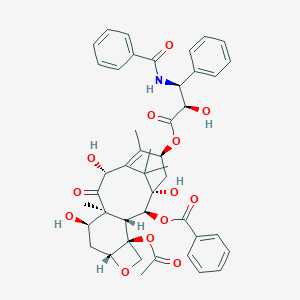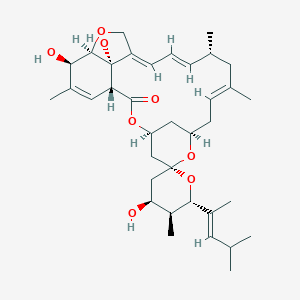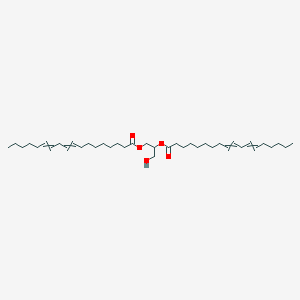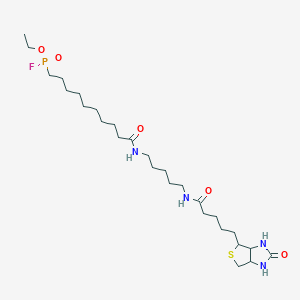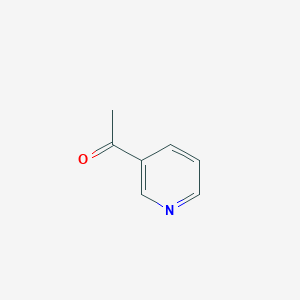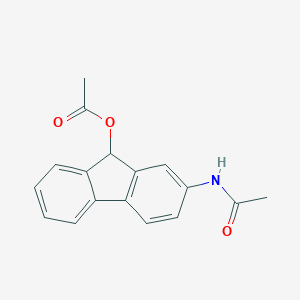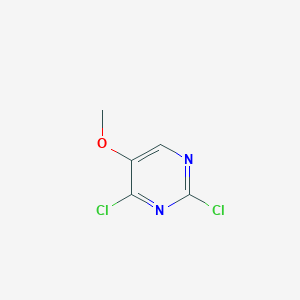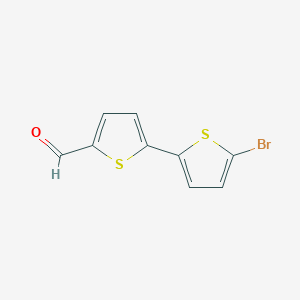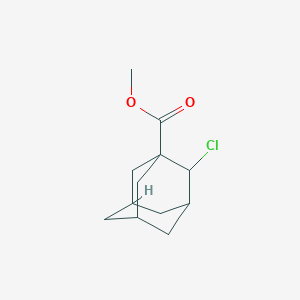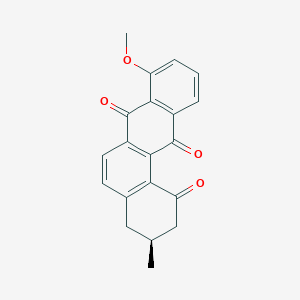
Rubiginone B2
Overview
Description
Synthesis Analysis
The enantioselective total synthesis of antibiotics rubiginone B2 is achieved from enantiopure (S)-5-methoxy-2-(p-tolylsulfinyl)-1,4-naphthoquinone and a racemic vinylcyclohexene through a short sequence involving a tandem Diels–Alder reaction–sulfoxide elimination process with simultaneous kinetic resolution of the racemic diene .Molecular Structure Analysis
Rubiginone B2 has a molecular formula of C20H16O4 and a molecular weight of 320.34 . It is a substituted 1,2,3,4-tetrahydro-3-methyl-8-methoxy-benz[a]anthraquinone .Chemical Reactions Analysis
The biosynthesis of rubiginone B2 involves the folding of a hypothetical decaketide precursor, which is built up by a polyketide synthase of the iterative type II from acetate/malonate units . The structural modification of the benz[a]anthracene backbone by post-polyketide working enzymes leads to structures which differ in their substitution pattern or their grade of aromaticity .Physical And Chemical Properties Analysis
Rubiginone B2 is a yellow solid that is soluble in DMSO, methanol, acetone, or dichloromethane . It has a molecular weight of 320.34 and a molecular formula of C20H16O4 .Scientific Research Applications
- Rubiginone B2 is part of the biosynthetic gene cluster from Streptomyces sp. CB02414 . This cluster is involved in the production of several compounds including rubiginone A2, rubiginone J, rubiginone K, rubiginone L, rubiginone M, rubiginone N, ochromycinone, and rubiginone B2 .
- The exact methods of application or experimental procedures are not specified in the source. However, it involves the use of microbial strains and biotechnology techniques .
- Rubiginone B2 is produced by the Streptomyces griseorubiginosus No. Q144-2 . It’s part of a complex of isotetracenone (angucyclinone) group antibiotics .
- The methods of application involve the cultivation of the Streptomyces sp. strain in specific conditions .
- The outcomes include the production of rubiginone B2 and other angucyclinones .
- Rubiginone B2 has been found to potentiate the cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells .
- The outcomes include increased cytotoxicity against certain cancer cells .
- Rubiginone B2 has been synthesized in the lab for potential use in cancer treatment .
- The methods of application involve a cobalt(I)-mediated convergent and asymmetric total synthesis .
- The outcomes include the successful synthesis of rubiginone B2 .
Bioengineering
Microbiology
Pharmacology
Oncology
Biotechnology
- Rubiginone B2 is used in chemical screening . It was discovered from the cultures of Streptomyces sp. (strain Go Nl/5), which was isolated from a soil sample collected near Hobas, Namibia .
- The methods of application involve the fermentation and isolation procedures leading to the new secondary metabolites .
- The outcomes include the discovery of new angucyclinones and one new phthalide derivative . The yields of the single metabolites are highly dependent on the fermentation conditions .
- Rubiginone B2 is part of a complex of isotetracenone (angucyclinone) group antibiotics discovered from the cultured broth of Streptomyces griseorubiginosus No. Q144-2 .
- The outcomes include the discovery of six related factors, designated rubiginones A1, A2, B1, B2, C1 and C2 . They significantly potentiated cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells .
Chemical Screening
Antibiotics
Genome Mining
- Rubiginone B2 is used in chemical screening . It was discovered from the cultures of Streptomyces sp. (strain Go Nl/5), which was isolated from a soil sample collected near Hobas, Namibia .
- The methods of application involve the fermentation and isolation procedures leading to the new secondary metabolites .
- The outcomes include the discovery of new angucyclinones and one new phthalide derivative . The yields of the single metabolites are highly dependent on the fermentation conditions .
- Rubiginone B2 is part of a complex of isotetracenone (angucyclinone) group antibiotics discovered from the cultured broth of Streptomyces griseorubiginosus No. Q144-2 .
- The outcomes include the discovery of six related factors, designated rubiginones A1, A2, B1, B2, C1 and C2 . They significantly potentiated cytotoxicity of vincristine (VCR) against VCR-resistant P388 leukemia and Moser cells .
Chemical Screening
Antibiotics
Genome Mining
Future Directions
properties
IUPAC Name |
(3S)-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-10-8-11-6-7-13-18(16(11)14(21)9-10)20(23)12-4-3-5-15(24-2)17(12)19(13)22/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCWNLVDTXGGSU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubiginone B2 | |
CAS RN |
130548-10-6 | |
| Record name | Rubiginone B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130548106 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



